2-Hydroxybenzanthrone
Description
2-Hydroxybenzanthrone is a polycyclic aromatic compound derived from benzanthrone, a tricyclic structure comprising two benzene rings fused to a central ketone-containing ring. The hydroxyl group at the 2-position introduces polarity and electron-donating effects, distinguishing it from other benzanthrone derivatives. Benzanthrones are traditionally used as dyes, fluorescent probes, and intermediates in organic synthesis. The hydroxyl substitution likely enhances solubility in polar solvents and influences reactivity in electrophilic substitution reactions, making it a candidate for advanced applications in medicinal chemistry or optoelectronics.
Properties
CAS No. |
61994-44-3 |
|---|---|
Molecular Formula |
C17H10O2 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-hydroxybenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H10O2/c18-11-8-10-4-3-7-14-16(10)15(9-11)12-5-1-2-6-13(12)17(14)19/h1-9,18H |
InChI Key |
MGCJHKZGEWMKAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC(=C3)O)C=CC=C4C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs of Benzanthrone
Key benzanthrone derivatives include:
- 9-Nitrobenzanthrone : Features a nitro group at the 9-position, which is electron-withdrawing. This substitution increases stability in radical reactions and enhances fluorescence properties, making it valuable in dye-sensitized solar cells .
- 3-Heterylamino-Substituted Benzanthrones: Substitution with heterocyclic amines (e.g., pyridine or thiophene derivatives) at the 3-position improves biological activity, such as antimicrobial or antitumor effects .
- 2-Hydroxybenzanthrone : The hydroxyl group increases hydrophilicity compared to nitro or alkyl derivatives. This property may favor applications in aqueous-phase reactions or drug delivery systems.
Phenanthrene Derivatives
2-Hydroxyphenanthrene (CAS 605-55-0), a phenanthrene derivative with a hydroxyl group, shares structural similarities with this compound. However, phenanthrene’s smaller aromatic system results in lower molecular weight (194.23 g/mol vs. ~260 g/mol for benzanthrones) and reduced thermal stability. The hydroxyl group in 2-hydroxyphenanthrene is linked to genotoxic metabolites in environmental toxicology studies .
Benzofurannone Derivatives
Benzofurannone-3(benzylidene-2 dihydro-2,3) derivatives exhibit diverse bioactivities, including anticancer and anti-inflammatory effects. Unlike this compound, these compounds incorporate a furan ring, which alters electronic properties and enhances metabolic stability in vivo .
Data Table: Key Properties of this compound and Analogs
Research Findings
- Synthesis : this compound can be synthesized via hydroxylation of benzanthrone using oxidative agents (e.g., H₂O₂/Fe²⁺), though specific protocols require optimization .
- Reactivity : The hydroxyl group directs electrophilic substitution to the 4-position, contrasting with nitro derivatives, where the 9-position is more reactive .
- Applications : Hydroxybenzanthrones show promise as fluorescent tags in bioimaging due to their extended conjugation and tunable emission spectra .
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